Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester
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Overview
Description
Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester is an organic compound with the molecular formula C13H18O4. This compound is known for its unique structure, which includes a butanoic acid backbone with a 4-methoxyphenoxy group attached to it. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester typically involves the esterification of butanoic acid with 4-(4-methoxyphenoxy) alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The methoxyphenoxy group may also contribute to its biological activity by modulating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-(4-methoxyphenoxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-(4-Methoxyphenoxy)butanoic acid: The free acid form of the compound.
Ethyl 4-(4-methoxyphenoxy)butanoate: Another ester derivative with a similar structure.
Uniqueness
Butanoic acid, 4-(4-methoxyphenoxy)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of the methoxyphenoxy group also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
20744-05-2 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-13(14)5-4-10-17-12-8-6-11(15-2)7-9-12/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
SRFIFJQITAXWIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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